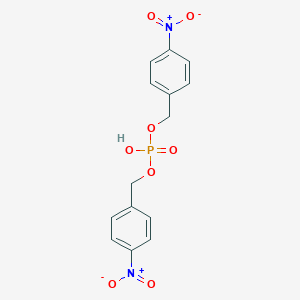

Bis(4-nitrobenzyl) hydrogen phosphate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bis(4-nitrobenzyl) hydrogen phosphate and its derivatives often involves complex reactions where precise conditions are required to achieve the desired outcomes. For instance, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, a related compound, has been synthesized from 4,5-dimethoxy-2-nitrobenzyl alcohol in three steps with good yields, demonstrating the intricate steps needed for the synthesis of such compounds (Kantevari, Venkata Narasimhaji, & Mereyala, 2005).

Molecular Structure Analysis

The molecular structure of bis(4-nitrobenzyl) hydrogen phosphate derivatives has been extensively studied. For example, N,N'-bis(4-nitrobenzylidene)ethane-1,2-diamine and its propane counterpart exhibit structures linked by hydrogen bonds and pi-pi stacking interactions, offering insights into the molecular architecture of bis(4-nitrobenzyl) hydrogen phosphate related compounds (Bomfim, Wardell, Low, Skakle, & Glidewell, 2005).

Chemical Reactions and Properties

Bis(4-nitrobenzyl) hydrogen phosphate undergoes various chemical reactions, including photolytic cleavage. Research indicates that upon UV-irradiation, the C-P bond of p-nitrobenzylphosphonate ions cleaves, highlighting the compound's reactivity under specific conditions (Okamoto, Iwamoto, Toki, & Takamuku, 1987).

Physical Properties Analysis

The physical properties of bis(4-nitrobenzyl) hydrogen phosphate derivatives, such as their solubility, thermal stability, and density, play a crucial role in their applications and behavior. For example, bis[3-(5-nitroimino-1,2,4-triazolate)]-based energetic salts, related to bis(4-nitrobenzyl) hydrogen phosphate in terms of nitro groups, exhibit low solubility, high hydrolytic and thermal stability, and excellent detonation properties, suggesting similar physical property trends for bis(4-nitrobenzyl) hydrogen phosphate (Wang, Xu, Guo, Sa, & Shreeve, 2010).

Chemical Properties Analysis

The chemical properties of bis(4-nitrobenzyl) hydrogen phosphate, including reactivity with other compounds and stability, are important for its application in various fields. The catalytic phosphorylation of α-polyfluoroalkylbenzyl alcohols by bis(polyfluoroalkyl) chlorophosphates offers insights into the compound's chemical behavior and its potential for synthesis and application in material science (Goryunov, Petrovskii, Shcherbina, Laretina, Zakharov, & Kabachnik, 1990).

Wissenschaftliche Forschungsanwendungen

Advances in Structural Diversity and Catalytic Applications

Researchers have explored the structural diversity of bis(bibenzyls), a category to which bis(4-nitrobenzyl) hydrogen phosphate can be related, due to their intriguing cyclic structures and potential for understanding biosynthesis and pharmacological actions (Lou Hong-xiang, 2011). This exploration could lead to innovative applications in synthetic chemistry and material science.

Environmental Applications: Adsorption for Phosphate Control

The compound has been implicated in environmental science, particularly in adsorption processes for phosphate removal from water, addressing eutrophication issues. Studies focus on cost-effective adsorbents for phosphate control, highlighting the importance of such compounds in environmental remediation efforts (Rui-Lai Liu et al., 2018).

Liquid Crystal Research

In the field of liquid crystals, derivatives of bis(4-nitrobenzyl) hydrogen phosphate have been studied for their role in creating new nematic phases, indicative of the compound's utility in advanced material science and potentially in display technologies (P. Henderson & C. Imrie, 2011).

Analytical and Bioanalytical Chemistry

Analytical methods leverage the properties of bis(4-nitrobenzyl) hydrogen phosphate and related compounds for determining antioxidant activity. These methods are crucial in food science, medicine, and pharmacy for evaluating the antioxidant potential of various substances, showcasing the broad applicability of the compound in biochemical assays (I. Munteanu & C. Apetrei, 2021).

Environmental Science: Phosphorus Eutrophication

The compound's relevance extends to the study of phosphorus's role in the eutrophication of water bodies, with research focusing on the mechanisms of phosphorus release and its environmental impact. Such studies underscore the importance of managing phosphorus levels to mitigate eutrophication and its harmful effects on aquatic ecosystems (D. Correll, 1998).

Safety And Hazards

Zukünftige Richtungen

The nanostructured MnOx exhibited high catalytic activity in the hydrolysis of phosphate diester-based substrate “Bis(4-nitrobenzyl) hydrogen phosphate” at 328 K . Furthermore, MnOx specimens were also studied in the decomposition of methanol to carbon monoxide and hydrogen as a potential alternative fuel .

Eigenschaften

IUPAC Name |

bis[(4-nitrophenyl)methyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPSCIMSQMTXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322626 | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-nitrobenzyl) hydrogen phosphate | |

CAS RN |

14390-40-0 | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)